molecular formula C22H26ClF3N2O7S B1681697 N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride

N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride

Cat. No.: B1681697
M. Wt: 555.0 g/mol
InChI Key: HJJOIVGDTLHVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

SD 2590 hydrochloride exhibits strong inhibitory effects on several MMPs, including MMP-2, -13, -9, -8, -14, and -3 . It shows a remarkable selectivity for MMP-2 and -13 over MMP-1 .

Cellular Effects

In cellular contexts, SD 2590 hydrochloride can influence cell function by modulating the activity of MMPs. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, SD 2590 hydrochloride exerts its effects by binding to MMPs and inhibiting their enzymatic activity . This inhibition can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Over time, the effects of SD 2590 hydrochloride can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of SD 2590 hydrochloride can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

SD 2590 hydrochloride may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also affect metabolic flux or metabolite levels .

Transport and Distribution

SD 2590 hydrochloride is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of SD 2590 hydrochloride and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SD 2590 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the trifluoromethoxyphenyl group.

Industrial Production Methods: Industrial production of SD 2590 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: SD 2590 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing its inhibitory activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

SD 2590 hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

SD 2590 hydrochloride exerts its effects by binding to the active site of MMPs, thereby inhibiting their enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in processes such as tissue remodeling, inflammation, and metastasis. The compound’s selectivity for MMP-2 and MMP-13 over MMP-1 is attributed to its unique molecular structure, which allows for specific interactions with these enzymes .

Comparison with Similar Compounds

    Marimastat: Another MMP inhibitor with a broad spectrum of activity.

    Batimastat: Known for its inhibitory effects on MMPs involved in cancer metastasis.

    TIMP-1: A natural inhibitor of MMPs with a different mechanism of action.

Uniqueness of SD 2590 Hydrochloride: SD 2590 hydrochloride stands out due to its high selectivity for MMP-2 and MMP-13, making it particularly useful in research focused on these specific enzymes. Its oral bioavailability and ability to reduce left ventricular dilation in myocardial infarction models further highlight its potential as a therapeutic agent .

Properties

IUPAC Name

N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O7S.ClH/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25;/h2-9,29H,10-15H2,1H3,(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOIVGDTLHVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF3N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Reactant of Route 2
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Reactant of Route 3
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Reactant of Route 4
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Reactant of Route 5
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Reactant of Route 6
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.